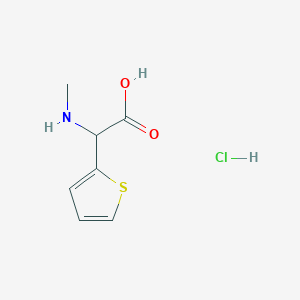
4-Bromo-2-(trifluoromethoxy)phenylthiourea
Descripción general
Descripción
4-Bromo-2-(trifluoromethoxy)phenylthiourea is a chemical compound with the empirical formula C8H6BrF3N2S and a molecular weight of 299.11 . It is used as a basic building block in numerous pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethoxy)phenylthiourea is represented by the linear formula BrC6H3(CF3)NHCSHN2 . This indicates that the molecule consists of a phenyl ring substituted with a bromo group, a trifluoromethoxy group, and a thiourea group.Physical And Chemical Properties Analysis
4-Bromo-2-(trifluoromethoxy)phenylthiourea is a solid compound with a melting point of 176-181 °C . Its safety classification includes hazard statements H301, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
The research by Schlosser and Castagnetti (2001) presents a method to generate 1,2-dehydro-(trifluoromethoxy)benzenes, intermediates that can be trapped in situ with furan to produce cycloadducts. These adducts lead to 1- and 2-(trifluoromethoxy)naphthalenes through further chemical transformations. This method exemplifies how (trifluoromethoxy)phenyl derivatives are valuable in synthesizing complex aromatic compounds with potential applications in material science and pharmaceutical chemistry (Schlosser & Castagnetti, 2001).
Synthesis of Benzothiazines
Thomas et al. (2003) detailed the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol through the cyclization of phenylthiourea followed by hydrolytic cleavage. This synthesis route was further applied to produce 4H-1,4-benzothiazines and their sulfones, demonstrating the chemical versatility of (trifluoromethoxy)phenylthioureas in synthesizing heterocyclic compounds with potential biological activity (Thomas, Gupta, & Gupta, 2003).
Asymmetric Bromotrifluoromethoxylation of Alkenes
Guo et al. (2017) developed an asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes, using a trifluoromethyl arylsulfonate as a new trifluoromethoxylation reagent. This method opens new avenues for introducing trifluoromethoxy groups into organic molecules, which is significant for the development of pharmaceuticals and agrochemicals due to the electron-withdrawing nature and lipophilicity of the trifluoromethoxy group (Guo et al., 2017).
Larvicidal Activity and Molecular Docking Studies
Santhanalakshmi et al. (2022) investigated the larvicidal activity of 1,3,4-oxadiazole analogues, including 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole compounds, against Culex quinquefasciatus mosquitoes. Their research highlighted the potential of such compounds in developing new insecticides, showcasing another aspect of (trifluoromethoxy)phenylthiourea derivatives' applications in public health (Santhanalakshmi et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2OS/c9-4-1-2-5(14-7(13)16)6(3-4)15-8(10,11)12/h1-3H,(H3,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWNTERKPUTWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248933 | |
| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethoxy)phenylthiourea | |
CAS RN |
1227955-26-1 | |
| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid](/img/structure/B1453184.png)


![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)
![1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1453194.png)



![2-[(4-Aminophenyl)sulfanyl]nicotinonitrile](/img/structure/B1453201.png)


